molecular formula C13H21NO4 B111905 (R)-2-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid CAS No. 144085-23-4

(R)-2-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Cat. No. B111905
M. Wt: 255.31 g/mol
InChI Key: ZTMLHNDSVVOEEH-ZDUSSCGKSA-N
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Description

“®-2-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid” is a type of pyrrolidine carboxylic acid . Pyrrolidine carboxylic acids are a class of organic compounds that contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms, and a carboxylic acid group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine carboxylic acids can participate in a variety of chemical reactions due to the presence of the reactive carboxylic acid group .

Scientific Research Applications

Antioxidant and Biological Activity

Carboxylic acids derived from plants, including structures related to (R)-2-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, have demonstrated significant antioxidant, antimicrobial, and cytotoxic activities. These compounds' bioactivity is attributed to their structural features, such as the number of hydroxyl groups and conjugated bonds, which influence their effectiveness in scavenging free radicals and interacting with microbial strains and cancer cells (Godlewska-Żyłkiewicz et al., 2020).

Drug Discovery and Medicinal Chemistry

The pyrrolidine ring, a core structure in (R)-2-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, is widely utilized in drug discovery. This nitrogen heterocycle is valued for its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of molecules, and increase three-dimensional coverage, which is crucial for the development of compounds with selective biological activities (Li Petri et al., 2021).

Biocatalyst Inhibition by Carboxylic Acids

Understanding the inhibitory effects of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae is critical for metabolic engineering strategies aiming to enhance microbial robustness. This knowledge aids in developing strains capable of higher yields in bioprocesses, where carboxylic acids are both products and substrates (Jarboe et al., 2013).

Organic Acid Vapours and Corrosion

Carboxylic acids in vapor form, including those structurally similar to (R)-2-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, impact the corrosion of metals such as copper. Understanding these effects is crucial for developing strategies to mitigate corrosion in industrial settings, highlighting the significance of organic acids beyond their biological applications (Bastidas & La Iglesia, 2007).

Biotechnological Production and Applications

Lactic acid production from biomass is a prime example of how carboxylic acids serve as feedstocks for biodegradable polymers and green chemistry. Derivatives of lactic acid can be synthesized through both chemical and biotechnological routes, demonstrating the versatility of carboxylic acids in sustainable industrial applications (Gao et al., 2011).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, many carboxylic acids are corrosive and can cause burns .

properties

IUPAC Name

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-prop-2-enylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-5-7-13(10(15)16)8-6-9-14(13)11(17)18-12(2,3)4/h5H,1,6-9H2,2-4H3,(H,15,16)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMLHNDSVVOEEH-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@]1(CC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375992
Record name 1-(tert-Butoxycarbonyl)-2-prop-2-en-1-yl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

CAS RN

144085-23-4
Record name 1-(tert-Butoxycarbonyl)-2-prop-2-en-1-yl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-(R)-alpha -allyl-Pro-OH
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